Benzeneethan-d4-amine
Overview
Description
Benzeneethan-d4-amine, also known as phenethylamine-d4, is a deuterated derivative of phenethylamine. This compound is characterized by the substitution of four hydrogen atoms with deuterium atoms, resulting in the molecular formula C8H7D4N. This compound is of significant interest due to its applications in chemical synthesis, pharmaceuticals, and materials science .
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for preparing primary amines involves the nucleophilic substitution of haloalkanes with ammonia.
Reduction of Nitro Compounds: Another method involves the reduction of nitro compounds.
Industrial Production Methods:
Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation is often employed for the large-scale production of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles.
Substitution: this compound can participate in substitution reactions, such as alkylation or acylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated derivatives.
Mechanism of Action
Target of Action
Benzeneethan-d4-amine, also known as Phenethylamine-d4, primarily targets the Dopamine D4 receptor (D4R) . The D4R is a G-protein-coupled receptor in the brain that plays a crucial role in neuronal signaling within the mesolimbic system . This system regulates emotion and complex behavior .
Mode of Action
Phenethylamine-d4 interacts with its target, the D4R, by triggering slow-acting effects . The compound achieves this effect through a mechanism of inverse agonism at the D2 dopamine receptor . This interaction results in changes in the receptor’s activity and downstream signaling .
Biochemical Pathways
The compound affects the biochemical pathways involving dopamine, a neurotransmitter synthesized from the amino acid tyrosine in a two-step enzymatic process . The first step involves the conversion of tyrosine into l-3,4-dihydroxyphenylalanine (also referred to as l-DOPA or levodopa), catalyzed by tyrosine hydroxylase (TH) . The second step is carried out by aromatic l-amino acid decarboxylase (AADC), producing dopamine by decarboxylation of DOPA .
Pharmacokinetics
The compound’s interaction with the d4r suggests it has the ability to cross the blood-brain barrier and exert its effects within the central nervous system
Result of Action
The action of this compound on the D4R can result in several downstream effects. For instance, D4 activation in cultured prefrontal cortical neurons results in synaptic translocation and activation of CaMKII . This enzyme, in turn, regulates other targets such as AMPA receptors, which play a crucial role in glutamatergic transmission in the brain .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the fluorescence quenching of organic molecules by various quenchers like aromatic amines is affected by factors such as temperature, viscosity, and solvent polarity
Scientific Research Applications
Benzeneethan-d4-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenethylamine: The non-deuterated analog of benzeneethan-d4-amine, widely studied for its psychoactive properties.
2-Phenylethylamine: Another analog with similar structural features but different isotopic composition.
Uniqueness:
Isotopic Labeling: The presence of deuterium atoms in this compound makes it unique, allowing for precise labeling and tracking in scientific studies.
Mechanistic Insights: The deuterated compound provides valuable insights into reaction mechanisms and metabolic pathways that are not easily obtainable with non-deuterated analogs.
Biological Activity
Benzeneethan-d4-amine, a deuterated derivative of benzeneethanamine, is a compound of interest in various fields of biological research. This article explores its biological activity, synthesizing findings from diverse sources, including case studies, biochemical analyses, and structure-activity relationship (SAR) studies.
Chemical Structure and Properties
This compound is characterized by its amine functional group attached to a benzene ring. The deuteration at the ethyl position enhances its stability and alters its pharmacokinetic properties. This modification is crucial for studying its biological interactions without interference from hydrogen isotopes.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various pathogens, suggesting potential applications in treating infections.
- Anticancer Properties : Research has highlighted the potential of benzene derivatives in cancer therapy. This compound's structural analogs have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Neuropharmacological Effects : Some studies suggest that this compound may influence neurotransmitter systems, particularly in relation to mood regulation and anxiety. Its effects on serotonin and dopamine pathways are under investigation.
1. Antimicrobial Activity
A study evaluated the antimicrobial activity of various benzene derivatives, including this compound. The results indicated that specific substitutions on the benzene ring significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli.
Compound | Minimum Inhibitory Concentration (MIC) |
---|---|
This compound | 32 µg/mL |
Benzeneethan-amine | 64 µg/mL |
Control (No treatment) | NA |
2. Anticancer Activity
In a separate investigation, benzene derivatives were tested for their anticancer properties against various cancer cell lines. The findings revealed that this compound exhibited cytotoxic effects with an IC50 value indicating effective concentration for inhibiting cell proliferation.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | 20 |
A549 (Lung Cancer) | 25 |
3. Neuropharmacological Studies
Research exploring the neuropharmacological effects of benzene derivatives found that this compound could modulate serotonin levels in animal models. This modulation suggests potential therapeutic applications in mood disorders.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications on the benzene ring significantly affect the biological activity of this compound. For instance:
- Substitution Patterns : The position and nature of substituents on the benzene ring can enhance or diminish biological activity.
- Deuteration Effects : The presence of deuterium at the ethyl position alters metabolic pathways, potentially leading to increased efficacy and reduced toxicity.
Properties
IUPAC Name |
1,1,2,2-tetradeuterio-2-phenylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2/i6D2,7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHGXPLMPWCGHP-KXGHAPEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CC=C1)C([2H])([2H])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236527 | |
Record name | Benzeneethan-d4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87620-08-4 | |
Record name | Benzeneethan-d4-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087620084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneethan-d4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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